molecular formula C21H32BNO4 B592112 tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate CAS No. 1032528-06-5

tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate

Cat. No.: B592112
CAS No.: 1032528-06-5
M. Wt: 373.3
InChI Key: AYUCJBOQVMWQJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves multiple steps . For instance, one compound was synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material . Another compound was synthesized from 1-Boc-4- (4-Iodo-1H-pyrazol-1-yl)piperidine and 1-4,4,4’,4’,5,5,5’,5’-Octamethyl-2,2’-bi (1,3,2-dioxaborolane) .


Molecular Structure Analysis

The molecular structure of a compound can be represented by its molecular formula. For example, a similar compound has the molecular formula C19H32BN3O4 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the Synthesis Analysis section above .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can include its molecular weight, form, and other characteristics. For example, a similar compound has a molecular weight of 309.21 and is a solid .

Scientific Research Applications

Synthesis and Intermediates

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate This compound serves as an important intermediate in the synthesis of biologically active compounds like crizotinib. The synthesis involves three steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9%. The structure was confirmed via MS and 1 HNMR spectrum (Kong et al., 2016).

SYNTHESIS, CRYSTAL STRUCTURE, AND A DFT STUDY OF TERT-BUTYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDAZOLE-1-CARBOXYLATE This research outlined the synthesis and structural confirmation of a significant intermediate of 1H-indazole derivatives. The compound was confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS, along with a crystallographic and conformational analysis via X-ray diffraction and density functional theory (DFT) (Ye et al., 2021).

Polymer Applications

Enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks This study introduced three-coordinate complexes for initiating Suzuki-Miyaura chain growth polymerization, resulting in polymers of adjustable molecular weights. These polymers, when used to create nanoparticles, exhibited bright fluorescence emission with quantum yields as high as Φ = 84%, with tunable emission wavelengths. The heterodifunctional nature of these polyfluorenes was crucial for maintaining fluorescence brightness (Fischer et al., 2013).

Boronated Compounds and Drug Intermediates

Boronated phosphonium salts containing arylboronic acid, closo-carborane, or nido-carborane This research involved the preparation of boronated triaryl and tetraaryl phosphonium salts, which were fully characterized by multinuclear NMR spectroscopy, electrospray ionization mass spectrometry, and elemental analysis. The cytotoxicities and boron uptake of selected derivatives were investigated in vitro, showing potential for boron delivery to cells (Morrison et al., 2010).

Mechanism of Action

Target of Action

It is known that the compound is an important intermediate in many biologically active compounds .

Mode of Action

It is known that the compound is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura coupling reaction . This reaction is a type of cross-coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds. In the presence of a palladium catalyst, an organoboron compound (such as our compound) reacts with a halide to form a new carbon-carbon bond.

Pharmacokinetics

The compound is known to be a solid at 20°c and should be stored in a cool place (0-10°c) . These properties may influence its bioavailability.

Result of Action

The compound is an important intermediate in the synthesis of many biologically active compounds . Therefore, the result of its action can vary depending on the final compound it is used to synthesize.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be stored in a cool place (0-10°C) to maintain its stability . Furthermore, the compound should be protected from heat .

Properties

IUPAC Name

tert-butyl N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32BNO4/c1-18(2,3)25-17(24)23-21(13-8-14-21)15-9-11-16(12-10-15)22-26-19(4,5)20(6,7)27-22/h9-12H,8,13-14H2,1-7H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUCJBOQVMWQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCC3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70729099
Record name tert-Butyl {1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032528-06-5
Record name tert-Butyl {1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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